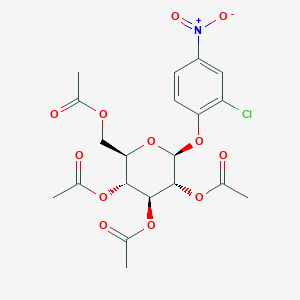

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Descripción general

Descripción

Tris(benciltriazolilmetil)amina, comúnmente conocida como TBTA, es una amina terciaria que contiene la unidad 1,2,3-triazol. Este compuesto se utiliza ampliamente como ligando en reacciones de cicloadición de azida-alquino catalizadas por cobre, a menudo denominadas "química click". TBTA es conocida por su capacidad de estabilizar los iones cobre(I), lo que la convierte en un componente esencial en diversas aplicaciones bioquímicas y químicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

TBTA se puede sintetizar mediante la reacción click entre tripropargilamina y azida de bencilo. La reacción se lleva a cabo típicamente en presencia de acetato de cobre(II) y ascorbato de sodio en acetonitrilo. El proceso involucra los siguientes pasos :

- Disolver acetato de cobre(II) en acetonitrilo y agitar hasta obtener una solución azul brillante.

- Agregar tripropargilamina y azida de bencilo a la solución.

- Introducir ascorbato de sodio disuelto en agua a la mezcla de reacción.

- Agitar la mezcla a temperatura ambiente durante 30 minutos, luego calentar a 45°C durante 5 horas.

- Agregar una segunda porción de azida de bencilo y continuar calentando a 45°C durante 19 horas adicionales.

- Concentrar la mezcla de reacción hasta sequedad y purificar el producto mediante extracción y precipitación.

Métodos de producción industrial

La producción industrial de TBTA sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para asegurar la calidad y el rendimiento del producto de manera constante. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar el desperdicio .

Análisis De Reacciones Químicas

Tipos de reacciones

TBTA principalmente se somete a reacciones de coordinación con iones cobre(I), formando complejos estables que facilitan las reacciones de cicloadición de azida-alquino. Estas reacciones son altamente regioselección y eficientes, lo que hace que TBTA sea un ligando ideal para la química click .

Reactivos y condiciones comunes

Iones cobre(I): Estabilizados por TBTA para evitar la oxidación y la desproporción.

Azidas y alquinos: Reactivos en la reacción click.

Ascorbato de sodio: Agente reductor para generar iones cobre(I) in situ.

Acetonitrilo: Solvente para la reacción.

Productos principales

El producto principal de la reacción click facilitada por TBTA es un derivado de 1,2,3-triazol. Este producto se forma a través de la cicloadición regioselección de azidas y alquinos .

Aplicaciones Científicas De Investigación

Chromogenic Enzyme Substrate

One of the primary applications of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is as a chromogenic substrate for enzymes. It is particularly useful in the characterization of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound undergoes hydrolysis to release a colored product that can be quantitatively measured, making it an excellent tool for enzyme activity assays .

Glycobiology Studies

In glycobiology, this compound serves as a valuable tool for studying glycan interactions and metabolism. Researchers utilize it to investigate the roles of specific glycosidases in biological processes, including cell signaling and pathogen recognition . Its ability to mimic natural substrates allows for the exploration of enzyme specificity and kinetics.

Drug Development

The compound's structure allows it to be employed in drug discovery processes. By modifying the glucopyranoside structure or its substituents, researchers can create analogs that may exhibit enhanced bioactivity or selectivity against specific targets. This application is particularly relevant in the development of antiviral and anticancer agents where carbohydrate recognition plays a crucial role .

Bioconjugation Techniques

This compound is also used in bioconjugation strategies where it can be linked to proteins or other biomolecules. This facilitates the study of protein function and interactions through labeling techniques that allow for visualization and tracking within biological systems .

Case Studies

Mecanismo De Acción

TBTA ejerce sus efectos estabilizando los iones cobre(I), que son esenciales para la catálisis de las reacciones de cicloadición de azida-alquino. El ligando forma un complejo con cobre(I), evitando su oxidación y desproporción. Esta estabilización permite que el ciclo catalítico de la reacción click proceda de manera eficiente, dando como resultado la formación de derivados de 1,2,3-triazol .

Comparación Con Compuestos Similares

Compuestos similares

Tris(3-hidroxilpropiltriazolilmetil)amina (THPTA): Una alternativa soluble en agua a TBTA, utilizada en reacciones click acuosas.

Tris(2-carboxietiltriazolilmetil)amina (TCTA): Otro ligando utilizado en química click con propiedades estabilizadoras similares.

Singularidad de TBTA

TBTA es única debido a su alta eficiencia en la estabilización de iones cobre(I) y su versatilidad en varios solventes, incluidos medios acuosos y orgánicos. Esto la convierte en un ligando preferido para muchas aplicaciones de química click, particularmente en la síntesis de bioconjugados y materiales .

Actividad Biológica

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS No. 35023-71-3) is a synthetic compound that exhibits a range of biological activities. Its structure consists of a glucopyranoside moiety with multiple acetyl groups and a chloro-nitrophenyl substituent, which contributes to its reactivity and potential applications in biochemical research and medicinal chemistry.

- Molecular Formula : CHClN O

- Molecular Weight : 503.84 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas based on existing research:

-

Enzyme Inhibition

- This compound has been studied for its inhibitory effects on various glycosidases. The presence of the acetyl groups enhances its interaction with the active sites of these enzymes, making it a useful tool for studying carbohydrate metabolism.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The nitrophenyl group is known to contribute to such activities by disrupting bacterial cell wall synthesis.

-

Anticancer Activity

- Some research indicates potential anticancer properties, particularly in inhibiting tumor cell proliferation. The mechanism is believed to involve the modulation of glycosidase activity, which is crucial in cancer cell metabolism.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Carbohydrate Chemistry, researchers evaluated the inhibitory effects of various acetylated glucopyranosides on α-glucosidase enzymes. The results indicated that this compound exhibited significant inhibition compared to non-acetylated counterparts, highlighting the importance of the acetyl groups in enhancing enzyme binding affinity.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing promising results that suggest further exploration for potential pharmaceutical applications.

Case Study 3: Anticancer Mechanisms

Research conducted at a leading cancer research institute explored the effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNIUQCWYQOPLO-OUUBHVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.